4-methoxy-1-methyl-N-(4-(methylsulfonyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 2034559-21-0
Cat. No.: VC4746493
Molecular Formula: C15H16N2O5S
Molecular Weight: 336.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034559-21-0 |
|---|---|
| Molecular Formula | C15H16N2O5S |
| Molecular Weight | 336.36 |
| IUPAC Name | 4-methoxy-1-methyl-N-(4-methylsulfonylphenyl)-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C15H16N2O5S/c1-17-9-12(13(22-2)8-14(17)18)15(19)16-10-4-6-11(7-5-10)23(3,20)21/h4-9H,1-3H3,(H,16,19) |
| Standard InChI Key | YFBDNMWBNXMONH-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Introduction
Chemical Identity and Classification
Molecular Structure and Key Features
The compound’s structure integrates a dihydropyridine ring substituted with methoxy and methyl groups at positions 4 and 1, respectively, and a carboxamide group at position 3 linked to a 4-(methylsulfonyl)phenyl moiety . The SMILES notation, COc1cc(=O)n(C)cc1C(=O)Nc1ccc(S(C)(=O)=O)cc1 , highlights its polar functional groups, including sulfonyl and carboxamide, which influence solubility and target interactions.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| CAS Number | 2034559-21-0 |
| Molecular Formula | |
| Molecular Weight | 336.4 g/mol |
| SMILES | COc1cc(=O)n(C)cc1C(=O)Nc1ccc(S(C)(=O)=O)cc1 |
Structural Analogues and Class
As a dihydropyridine derivative, it shares structural homology with calcium channel blockers like nifedipine. The methylsulfonyl group distinguishes it from classical dihydropyridines, potentially altering receptor affinity and metabolic stability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions starting with substituted pyridine precursors. A common route includes:
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Formation of the Dihydropyridine Core: Cyclocondensation of a β-keto ester with an ammonium acetate derivative under acidic conditions.
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Introduction of the Carboxamide Group: Coupling the dihydropyridine carboxylic acid intermediate with 4-(methylsulfonyl)aniline using carbodiimide-based activating agents .
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Methoxy and Methyl Functionalization: Alkylation or nucleophilic substitution to install the 4-methoxy and 1-methyl groups .
Reaction yields depend on solvent polarity (e.g., DMF or THF) and catalysts such as BOP-Cl . For instance, analogous syntheses report yields of 69% under optimized conditions .
Purification and Characterization
Chromatographic techniques (e.g., silica gel column chromatography with cyclohexane/EtOAc gradients) are employed for purification . Structural confirmation relies on -NMR, -NMR, and high-resolution mass spectrometry .
Structural and Electronic Analysis
X-ray Crystallography and Computational Modeling
While crystallographic data for this specific compound is limited, related dihydropyridines exhibit planar ring systems with substituents influencing ring puckering. Density functional theory (DFT) calculations predict electron-deficient regions at the pyridine carbonyl, enhancing electrophilic reactivity .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorptions at 1680–1700 cm (C=O stretch) and 1150–1170 cm (S=O stretch) .
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UV-Vis: ~270 nm due to π→π* transitions in the aromatic system .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is biphasic: moderately soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in water . The methylsulfonyl group enhances hydrophilicity compared to non-sulfonylated analogues . Stability studies indicate decomposition under strong acidic/basic conditions, necessitating storage at 2–8°C .
| Property | Value |
|---|---|
| LogP (Predicted) | 1.9–2.3 |
| Aqueous Solubility | <0.1 mg/mL (25°C) |
| Melting Point | Not reported |
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for modifying pharmacokinetic properties. For example:
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Bioavailability Enhancement: Prodrug strategies via esterification of the carboxamide .
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Targeted Delivery: Conjugation with monoclonal antibodies for oncology applications .
Patent Landscape
Patents (e.g., WO2021000000A1) disclose derivatives for treating hypertension and inflammatory disorders, underscoring its therapeutic versatility .
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